2,3-Di-3-pyridylbutane-2,3-diol

Organic Synthesis Process Chemistry Synthetic Methodology

2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7) is a distinctive vicinal diol featuring two chiral centers and dual 3-pyridyl substitution, making it irreplaceable for asymmetric synthesis and coordination chemistry. Unlike achiral analogs, its stereochemical complexity enables enantioselective catalyst development. REACH-registered for intermediate use only, it complies with industrial manufacturing regulations. 98% purity from major suppliers reduces confounding variables in catalyst screening. Buy now for chiral ligand R&D.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 4989-59-7
Cat. No. B1615559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di-3-pyridylbutane-2,3-diol
CAS4989-59-7
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)(C(C)(C2=CN=CC=C2)O)O
InChIInChI=1S/C14H16N2O2/c1-13(17,11-5-3-7-15-9-11)14(2,18)12-6-4-8-16-10-12/h3-10,17-18H,1-2H3
InChIKeyVVMJKASGEROCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7): Chemical Identity and Procurement Baseline for Laboratory and Industrial Sourcing


2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7), also known as 2,3-bis(pyridin-3-yl)butane-2,3-diol, is a vicinal diol with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol [1]. The compound exists as a white to light yellow solid with a melting point of approximately 218-220 °C (as reported by commercial suppliers for purified material), a predicted density of 1.226 g/cm³, and a predicted boiling point of 437.6 °C at 760 mmHg . It is insoluble in water at ambient temperature but soluble in organic solvents including ethanol, ether, and acetone . The compound is registered under REACH with EC number 225-649-9 and is classified as an active intermediate for industrial use only [2]. This compound is commercially available through major chemical suppliers including Sigma-Aldrich at 98% purity .

Why Generic Substitution of 2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7) with Structurally Similar Analogs Carries Quantifiable Risk


Generic substitution of 2,3-di-3-pyridylbutane-2,3-diol with structurally similar vicinal diols or pyridyl alcohols carries quantifiable risk due to the compound's unique combination of two chiral centers and dual 3-pyridyl substitution on a butane-2,3-diol backbone [1]. The presence of two chiral centers (C2 and C3 each bearing a hydroxyl, a methyl, and a 3-pyridyl group) distinguishes this compound from achiral vicinal diols and mono-pyridyl analogs, with direct implications for applications requiring stereochemical control in asymmetric synthesis and coordination chemistry . The 3-pyridyl substitution pattern on both C2 and C3 positions creates a distinct coordination geometry not replicable by 2-pyridyl isomers, 4-pyridyl isomers, or mono-pyridyl diols, as documented in the coordination chemistry literature for related di-3-pyridyl ligands where the meta-substitution pattern yields different polymeric architectures compared to ortho- or para-substituted analogs [2]. Furthermore, the compound is registered under REACH with the explicit designation 'Intermediate use only,' establishing a regulatory boundary that distinguishes it from analogs approved for broader end-use applications [3]. These structural, stereochemical, and regulatory distinctions preclude simple interchangeability without quantitative verification of functional equivalence.

2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7): Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Synthetic Efficiency: Quantitative Yield Protocol vs. Traditional Low-Yield Methods for 2,3-Di-3-pyridylbutane-2,3-diol

A 2023 protocol by Jaster et al. demonstrated a one-step synthesis of 2,3-di-3-pyridylbutane-2,3-diol in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, traditional synthetic routes employing 3-acetylpyridine with 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene or 1-methoxy-1-trimethylsiloxypropene achieve yields of only approximately 8% . The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy [1].

Organic Synthesis Process Chemistry Synthetic Methodology

Regulatory Classification: Intermediate-Only Designation Distinguishes 2,3-Di-3-pyridylbutane-2,3-diol from Multi-Use Chemical Analogs

According to the European Chemicals Agency (ECHA) registration dossier, 2,3-di-3-pyridylbutane-2,3-diol (EC 225-649-9) is registered under REACH with the explicit designation 'Intermediate' and the use descriptor 'Intermediate use only,' submitted as an individual registration in 2018 [1]. This regulatory classification contrasts with many structurally related diols and pyridyl alcohols that are registered as 'Full' substances with broader permitted end-use applications [2]. The compound is not classified for any hazard under CLP criteria, as indicated in the C&L Inventory with 'Not Classified' status [3].

Regulatory Compliance Chemical Registration REACH

Commercial Availability: Vendor-Characterized vs. Custom-Synthesis-Only Procurement Pathways for 2,3-Di-3-pyridylbutane-2,3-diol

2,3-Di-3-pyridylbutane-2,3-diol is commercially available from established chemical suppliers with defined purity specifications. Sigma-Aldrich offers the compound (Catalog No. 269468) at 98% purity with a reported melting point of 218-220 °C . Comprehensive spectral characterization data for this compound is available in the AIST Spectral Database (SDBS), including MS (SDBS No. 21816), IR, and NMR spectra, providing validated reference data for identity confirmation [1]. In contrast, many structurally related pyridyl diols and analogs with alternative substitution patterns are available only through custom synthesis, with variable lead times and unstandardized purity specifications [2].

Chemical Procurement Commercial Availability Quality Specification

Validated Application Scenarios for 2,3-Di-3-pyridylbutane-2,3-diol (CAS 4989-59-7) Derived from Comparative Evidence


Asymmetric Synthesis Ligand Development Requiring Chiral Vicinal Diol Scaffolds

The compound's two chiral centers and dual 3-pyridyl substitution pattern make it suitable as a chiral ligand precursor or chiral building block for asymmetric synthesis applications . The quantitative-yield synthetic protocol (Molbank, 2023) enables researchers to access this chiral scaffold efficiently, addressing the historical barrier of low synthetic yields that previously limited exploratory research [1]. This application scenario is particularly relevant for laboratories developing enantioselective catalysts or synthesizing chiral N,O-containing organic compounds, as documented in the literature .

Synthetic Intermediate for N,O-Substituted Organic Compounds in Regulated Industrial Settings

The compound is explicitly identified as useful for preparing organic compounds containing N and O substituents . Given its REACH registration as an 'Intermediate' with 'Intermediate use only' designation, this compound is specifically suited for industrial chemical manufacturing processes where it is consumed or transformed into downstream products, in compliance with the regulatory framework established under REACH [2]. Procurement decisions for this application must account for the intermediate-use restriction.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor Development

The 3-pyridyl substitution pattern on the vicinal diol backbone provides a distinct coordination geometry for metal complexation. Research on related di-3-pyridyl ligands has demonstrated that the meta-substitution pattern yields helical and zigzag coordination polymeric architectures that differ substantially from ortho- or para-substituted analogs [3]. 2,3-Di-3-pyridylbutane-2,3-diol, with its dual 3-pyridyl groups and two hydroxyl coordination sites, represents a more functionally complex ligand scaffold than simple di-3-pyridyl ketones, offering additional hydrogen-bonding capabilities through the vicinal diol moiety [4].

Catalyst Development for Michael Addition and Babinski-Type Reactions

Literature sources identify 2,3-di-3-pyridylbutane-2,3-diol as a catalyst or ligand for organic reactions including the Babinski reaction, Michael addition reaction, and asymmetric synthesis . The compound's combination of Lewis-basic pyridyl nitrogens and hydrogen-bonding hydroxyl groups positions it as a bifunctional catalyst candidate. The availability of this compound at 98% purity from commercial suppliers ensures that catalyst screening and optimization studies can proceed with well-characterized material, reducing confounding variables in mechanistic investigations.

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